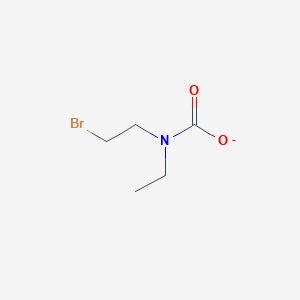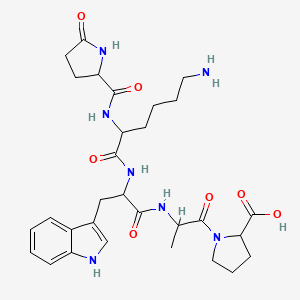![molecular formula C20H23FN4O7 B12291381 6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-[(5-acetamido-6-aminopiridin-2-il)-[(4-fluorofenil)metil]amino]-3,4,5-trihidroxioxano-2-carboxílico es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina, un grupo fluorofenilo y múltiples grupos hidroxilo.
Métodos De Preparación
La síntesis del ácido 6-[(5-acetamido-6-aminopiridin-2-il)-[(4-fluorofenil)metil]amino]-3,4,5-trihidroxioxano-2-carboxílico implica varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción típicamente involucra el uso de reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a los grupos funcionales . La producción industrial de este compuesto puede involucrar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo nitro en el anillo de piridina se puede reducir a una amina.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones en investigación científica
El ácido 6-[(5-acetamido-6-aminopiridin-2-il)-[(4-fluorofenil)metil]amino]-3,4,5-trihidroxioxano-2-carboxílico tiene varias aplicaciones en investigación científica:
Química: Se puede utilizar como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos que involucran grupos de piridina y fluorofenilo.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine and fluorophenyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. La presencia del grupo fluorofenilo puede mejorar su afinidad de unión y especificidad para estos objetivos .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de piridina y moléculas que contienen fluorofenilo. En comparación con estos compuestos, el ácido 6-[(5-acetamido-6-aminopiridin-2-il)-[(4-fluorofenil)metil]amino]-3,4,5-trihidroxioxano-2-carboxílico es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Algunos compuestos similares incluyen:
- 2-(2-hidroxietilsulfanil)-4-(4-fluorofenil)-5-(2-aminopiridin-4-il)imidazol
- 6-(5-(p-tolilc.arbomil)pirimidin-2-il)nicotinato de etilo
Este artículo detallado proporciona una descripción general completa del ácido 6-[(5-acetamido-6-aminopiridin-2-il)-[(4-fluorofenil)metil]amino]-3,4,5-trihidroxioxano-2-carboxílico, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C20H23FN4O7 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(24-18(12)22)25(8-10-2-4-11(21)5-3-10)19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H2,22,24)(H,23,26)(H,30,31) |
Clave InChI |
LYVDEODBTSUOOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)


![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)

![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)


![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

